



AZD1940: Application Notes and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

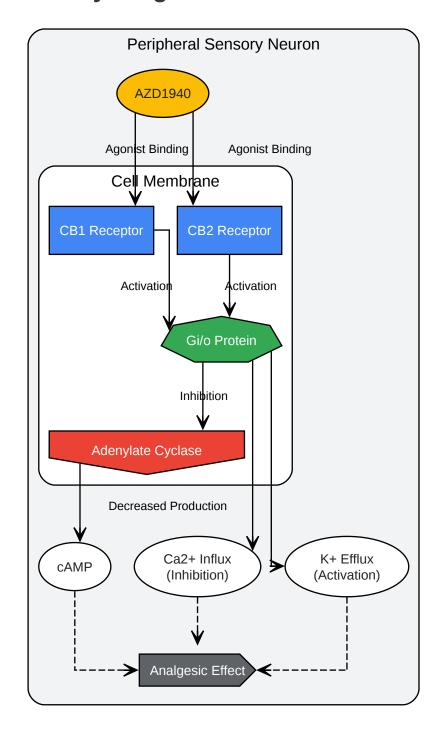
AZD1940 is a peripherally selective cannabinoid agonist that demonstrates high affinity for both the CB1 and CB2 receptors.[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain.[1] The rationale behind its development was to achieve analgesic effects by targeting peripheral cannabinoid receptors, thereby avoiding the central nervous system (CNS) side effects typically associated with cannabinoid agonists.[1][2] Despite promising preclinical results in animal models, **AZD1940** did not demonstrate sufficient analgesic efficacy in human clinical trials and produced unexpected central side effects, leading to the discontinuation of its development.[1] These application notes provide a comprehensive overview of the experimental protocols and data related to **AZD1940**.

Mechanism of Action

AZD1940 is an orally active, full agonist for both human CB1 and CB2 receptors.[3] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[3] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found on immune cells.[3] Both receptors are also present on peripheral sensory nerve fibers, and their activation can mediate analgesia.[3] AZD1940 was designed to have low brain uptake at analgesic doses, thus selectively targeting these peripheral receptors to reduce pain without CNS side effects.[3]



Signaling Pathway Diagram



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Caption: AZD1940 signaling pathway in peripheral sensory neurons.

Quantitative Data Summary



The following tables summarize the key quantitative data for **AZD1940** from preclinical and clinical studies.

Table 1: Preclinical Receptor Binding Affinity of

AZD1940

| Receptor | Species | pKi Value | Reference |
|--------------|---------|-----------|-----------|
| CB1 Receptor | Human | 7.93 | [3] |
| CB2 Receptor | Human | 9.06 | [3] |

Table 2: Clinical Trial Data for AZD1940 in Post-

Operative Dental Pain

| Treatment Group (n) | Primary Outcome: Pain VAS AUC 0-8h (mean ± SD) | Time to Rescue Medication (minutes, median) | Reference |
|----------------------|--|---|-----------|
| AZD1940 800 μg (61) | Not statistically different from placebo | No significant difference from placebo | |
| Placebo (59) | - | - | |
| Naproxen 500 mg (31) | Significantly lower than placebo (p < 0.0001) | Significantly longer than placebo | |

Table 3: Clinical Trial Data for AZD1940 in Capsaicin-Induced Pain



| Treatment Group | Outcome Measures | Result | Reference |
|-----------------|--|--|-----------|
| AZD1940 400 μg | Ongoing pain, primary and secondary hyperalgesia | No significant attenuation compared to placebo | [4] |
| AZD1940 800 μg | Ongoing pain, primary and secondary hyperalgesia | No significant attenuation compared to placebo | [4] |
| Placebo | - | - | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving AZD1940.

Preclinical Studies: Cannabinoid Receptor Binding Assay (Representative Protocol)

This protocol is a representative example based on standard radioligand binding assays used to determine the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of **AZD1940** for human CB1 and CB2 receptors.

Materials:

- HEK293 cells stably expressing human CB1 or CB2 receptors
- Membrane preparation buffer (e.g., Tris-HCl, EDTA, MgCl2)
- Radioligand (e.g., [3H]CP-55,940)
- Non-specific binding control (e.g., WIN-55,212-2)
- AZD1940 at various concentrations
- Scintillation fluid and counter



Procedure:

- Membrane Preparation:
 - Culture HEK293 cells expressing either CB1 or CB2 receptors.
 - Harvest cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

Binding Assay:

- In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 μg of protein).
- Add a fixed concentration of the radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd).
- Add varying concentrations of AZD1940 to compete with the radioligand for binding.
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled cannabinoid agonist (e.g., WIN-55,212-2).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

Detection:

 Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.



- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the AZD1940 concentration to generate a competition curve.
 - Determine the IC50 value (the concentration of AZD1940 that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Studies: Rodent Model of Neuropathic Pain (Representative Protocol)

This protocol describes a common model of neuropathic pain in rats, which was likely used in the preclinical evaluation of **AZD1940**.

Objective: To evaluate the analysesic efficacy of **AZD1940** in a rat model of neuropathic pain.

Materials:

- Sprague-Dawley rats
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- AZD1940 at various doses
- · Vehicle control



- Von Frey filaments for assessing mechanical allodynia
- Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

- Induction of Neuropathic Pain (Spinal Nerve Ligation Model):
 - Anesthetize the rat.
 - Make a small incision to expose the L5 and L6 spinal nerves.
 - Tightly ligate the L5 and L6 spinal nerves.
 - Suture the incision and allow the animal to recover.
- Behavioral Testing:
 - Allow several days for the development of neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia in the paw of the affected hind limb.
 - Mechanical Allodynia: Place the rat on a wire mesh platform. Apply Von Frey filaments of increasing force to the plantar surface of the paw and record the paw withdrawal threshold.
 - Thermal Hyperalgesia: Place the rat in a chamber with a glass floor. Apply a radiant heat source to the plantar surface of the paw and record the paw withdrawal latency.
- Drug Administration and Efficacy Testing:
 - Administer AZD1940 orally at various doses or a vehicle control to different groups of rats.
 - At specified time points after drug administration, repeat the behavioral tests for mechanical allodynia and thermal hyperalgesia.
 - Compare the paw withdrawal thresholds and latencies between the AZD1940-treated groups and the vehicle control group.



- Data Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if AZD1940 significantly reduces pain behaviors compared to the vehicle control.

Clinical Trial: Post-Operative Dental Pain Study (NCT00659490)

Objective: To investigate the analgesic efficacy of a single dose of **AZD1940** in patients experiencing pain after the surgical removal of an impacted mandibular third molar.[5][6]

Study Design: A randomized, double-blind, placebo-controlled study.[7]

Patient Population: Healthy males or non-fertile females scheduled for the surgical removal of one impacted mandibular third molar.[6]

Interventions:

- AZD1940 (800 μg, single oral dose)[7]
- Naproxen (500 mg, single oral dose, active comparator)[7]
- Placebo (single oral dose)[7]

Primary Outcome Measure:

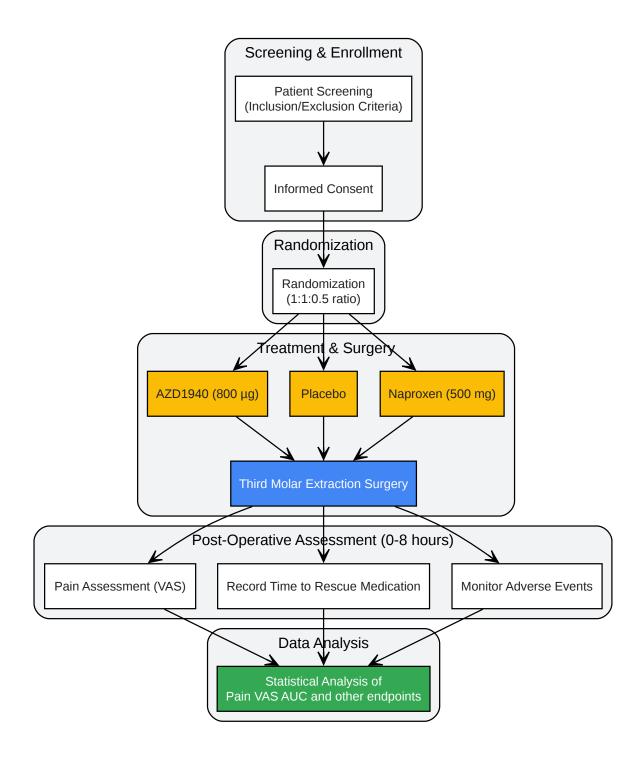
 Pain intensity as measured by the Visual Analogue Scale (VAS) Area Under the Curve (AUC) from 0 to 8 hours post-surgery.

Secondary Outcome Measures:

- Time to first rescue medication (acetaminophen).[2]
- Patient's global evaluation of the study medication.
- Pain on jaw movement.[6]



Experimental Workflow:



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Caption: Workflow for the AZD1940 post-operative dental pain clinical trial.



Clinical Trial: Capsaicin-Induced Pain Study

Objective: To evaluate the analgesic efficacy and psychoactive effects of **AZD1940** in a human model of capsaicin-induced pain and hyperalgesia.[4]

Study Design: A randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[4]

Patient Population: 44 healthy male volunteers aged 20-45 years.[4]

Interventions:

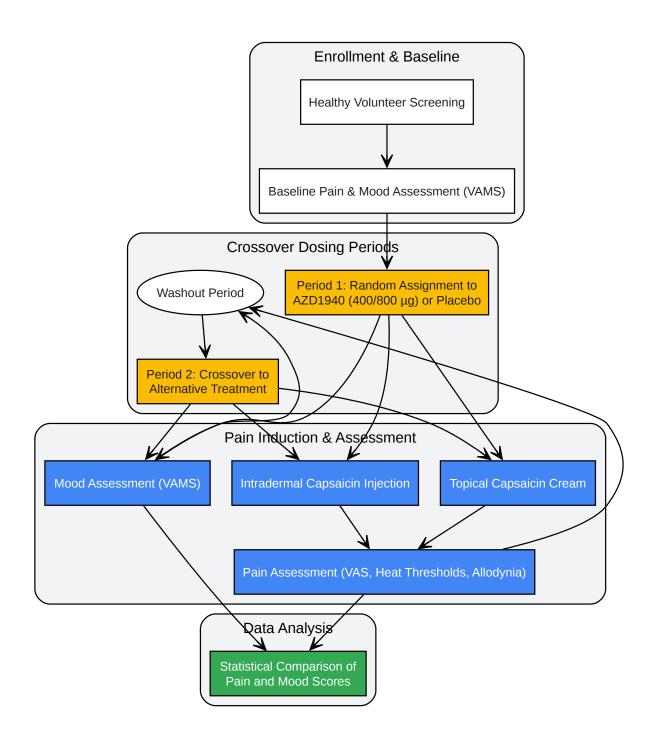
- AZD1940 (400 μg and 800 μg, single oral doses)[4]
- Placebo (single oral dose)[4]

Outcome Measures:

- Pain intensity following intradermal capsaicin injection, assessed using a VAS.[4]
- Primary and secondary hyperalgesia induced by topical capsaicin cream, assessed by heat pain thresholds and the area of mechanical allodynia.[4]
- CNS effects assessed using Visual Analogue Mood Scales (VAMS).[4]

Experimental Workflow:





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Caption: Workflow for the AZD1940 capsaicin-induced pain clinical trial.



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